molecular formula C37H66O7 B1165728 Protein hydrolyzates, vegetable CAS No. 100209-45-8

Protein hydrolyzates, vegetable

Número de catálogo B1165728
Número CAS: 100209-45-8
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Protein hydrolyzates, vegetable, also known as Hydrolyzed Vegetable Protein (HVP), are foodstuffs obtained by protein hydrolysis and are used as ingredients to create a bouillon (broth) taste . They are particularly used to round off the taste of soups, sauces, meat products, snacks, and other dishes . These hydrolysates are derived from different food sources and contain biopeptides with diverse biological functions, including antioxidant, antimicrobial, hypotensive, anticoagulant, cholesterol-lowering, and hypoglycemic effects .


Synthesis Analysis

Protein hydrolysates are produced through the breakdown of purified protein sources, achieved either by heating with acid or, preferably, by adding proteolytic enzymes and further refining the mixture through purification methods . Each protein hydrolysate is a complex composition of peptides with varying chain lengths, along with free amino acids .


Molecular Structure Analysis

Protein hydrolysates are composed of a complex mixture of free amino acids and peptides of different chain lengths . The degree of hydrolysis (DH), which indicates that a protein substrate has been hydrolyzed, is proportional to the number of peptide bonds broken and, consequently, to the average size and molecular mass of the peptides present .


Chemical Reactions Analysis

The process of creating protein hydrolysates involves the breaking down of intact proteins into smaller peptide chains and, in certain instances, amino acids . This results in enhanced functional benefits such as solubility, pH and heat stability as well as superior aeration properties .


Physical And Chemical Properties Analysis

Protein hydrolysates bring enhanced nutrition, solubility, pH and heat stability, and aeration properties to plant-based products . They also offer nutritional advantages such as greater protein digestibility and bioavailability .

Mecanismo De Acción

Active molecules in protein hydrolysates trigger complex physiological and metabolic responses in plants, enhancing plant performance and stress adaptation traits that ultimately result in an increased yield . They also seem to have hormone-like activities .

Propiedades

Número CAS

100209-45-8

Nombre del producto

Protein hydrolyzates, vegetable

Fórmula molecular

C37H66O7

Peso molecular

0

Origen del producto

United States

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